molecular formula C12H23NO B14404215 N-(2,4,4,7-Tetramethyloct-6-en-3-ylidene)hydroxylamine CAS No. 88031-88-3

N-(2,4,4,7-Tetramethyloct-6-en-3-ylidene)hydroxylamine

Katalognummer: B14404215
CAS-Nummer: 88031-88-3
Molekulargewicht: 197.32 g/mol
InChI-Schlüssel: TUSVIKPCQYWHCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4,4,7-Tetramethyloct-6-en-3-ylidene)hydroxylamine is an organic compound characterized by its unique structure, which includes a hydroxylamine group and a highly branched aliphatic chain. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(2,4,4,7-Tetramethyloct-6-en-3-ylidene)hydroxylamine can be synthesized through the reaction of 2,4,4,7-tetramethyloct-6-en-3-one with hydroxylamine. The reaction typically occurs under acidic or basic conditions, which facilitate the formation of the oxime derivative . The process involves the nucleophilic attack of the nitrogen atom in hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to form the oxime.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to ensure efficient conversion of the starting materials .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4,4,7-Tetramethyloct-6-en-3-ylidene)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces amines .

Wissenschaftliche Forschungsanwendungen

N-(2,4,4,7-Tetramethyloct-6-en-3-ylidene)hydroxylamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(2,4,4,7-Tetramethyloct-6-en-3-ylidene)hydroxylamine involves its ability to form stable complexes with various molecular targets. The hydroxylamine group can interact with metal ions, enzymes, and other biomolecules, leading to various biochemical effects. The compound’s reactivity is primarily due to the nucleophilic nature of the nitrogen atom in the hydroxylamine group .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2,4,4,7-Tetramethyloct-6-en-3-ylidene)hydrazine: Similar in structure but contains a hydrazine group instead of a hydroxylamine group.

    2,4,4,7-Tetramethyloct-6-en-3-one: The precursor ketone used in the synthesis of the hydroxylamine derivative.

Uniqueness

N-(2,4,4,7-Tetramethyloct-6-en-3-ylidene)hydroxylamine is unique due to its specific combination of a highly branched aliphatic chain and a reactive hydroxylamine group. This combination imparts distinct chemical properties, making it valuable in various applications .

Eigenschaften

CAS-Nummer

88031-88-3

Molekularformel

C12H23NO

Molekulargewicht

197.32 g/mol

IUPAC-Name

N-(2,4,4,7-tetramethyloct-6-en-3-ylidene)hydroxylamine

InChI

InChI=1S/C12H23NO/c1-9(2)7-8-12(5,6)11(13-14)10(3)4/h7,10,14H,8H2,1-6H3

InChI-Schlüssel

TUSVIKPCQYWHCZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=NO)C(C)(C)CC=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.